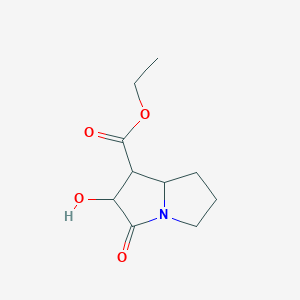
ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with a molecular mass of 213.10 g/mol . It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms. This compound is part of the pyrrolizine family, known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with hydrazine hydrate in ethanol, followed by cyclization and esterification reactions . The reaction conditions typically involve refluxing the mixture to ensure complete conversion of reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-3-oxohexahydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Indole derivatives: Indole compounds are known for their diverse biological activities, including anticancer and antiviral effects.
Pyrrolidinone derivatives: These compounds have shown promise in various therapeutic applications, including as anti-inflammatory and antitumor agents.
Propriétés
Numéro CAS |
21823-71-2 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-8,12H,2-5H2,1H3 |
Clé InChI |
OEORORSSMDNAII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2CCCN2C(=O)C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


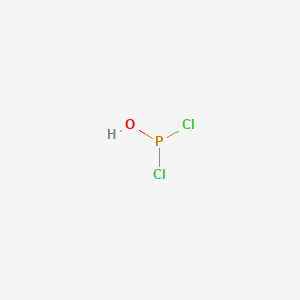


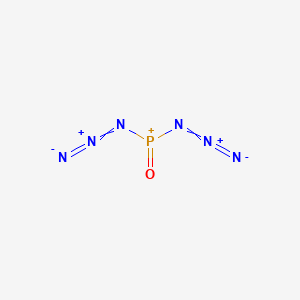
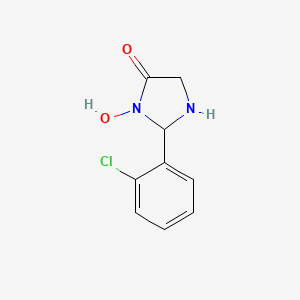


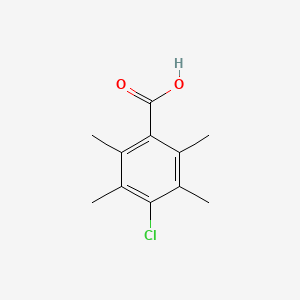

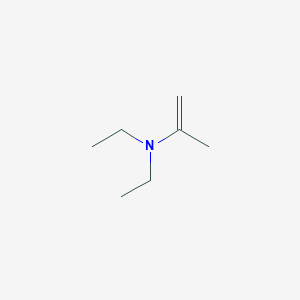


![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)

